molecular formula C29H30N2O5 B266295 (E)-[2-(2-ethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(2-methylpropoxy)phenyl]methanolate

(E)-[2-(2-ethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(2-methylpropoxy)phenyl]methanolate

Cat. No. B266295
M. Wt: 486.6 g/mol
InChI Key: QLSPOTIPGMHNNZ-IMVLJIQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-[2-(2-ethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(2-methylpropoxy)phenyl]methanolate, also known as EPPM, is a chemical compound that has been synthesized for scientific research purposes. It is a pyrrolidine-based molecule that has been studied for its potential applications in various fields, including medicine and biochemistry.

Scientific Research Applications

(E)-[2-(2-ethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(2-methylpropoxy)phenyl]methanolate has been studied for its potential applications in various fields, including medicine and biochemistry. In medicine, (E)-[2-(2-ethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(2-methylpropoxy)phenyl]methanolate has been shown to have antitumor activity and is being studied as a potential treatment for cancer. In biochemistry, (E)-[2-(2-ethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(2-methylpropoxy)phenyl]methanolate has been used as a tool to study protein-protein interactions and has been shown to inhibit the interaction between two specific proteins.

Mechanism of Action

The mechanism of action of (E)-[2-(2-ethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(2-methylpropoxy)phenyl]methanolate is not fully understood, but it is believed to work by inhibiting the interaction between two specific proteins. This interaction is important for the growth and survival of cancer cells, and by inhibiting it, (E)-[2-(2-ethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(2-methylpropoxy)phenyl]methanolate can potentially slow or stop the growth of tumors.
Biochemical and Physiological Effects:
(E)-[2-(2-ethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(2-methylpropoxy)phenyl]methanolate has been shown to have antitumor activity in vitro and in vivo. It has also been shown to inhibit the interaction between two specific proteins, which is important for the growth and survival of cancer cells. In addition, (E)-[2-(2-ethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(2-methylpropoxy)phenyl]methanolate has been used as a tool to study protein-protein interactions.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-[2-(2-ethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(2-methylpropoxy)phenyl]methanolate in lab experiments is that it has been shown to have antitumor activity, which makes it a potentially useful tool for studying cancer. Another advantage is that it has been shown to inhibit the interaction between two specific proteins, which makes it a useful tool for studying protein-protein interactions. However, one limitation of using (E)-[2-(2-ethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(2-methylpropoxy)phenyl]methanolate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on (E)-[2-(2-ethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(2-methylpropoxy)phenyl]methanolate. One direction is to further investigate its mechanism of action and how it interacts with specific proteins. Another direction is to study its potential applications in other fields, such as materials science or environmental science. Finally, research could be done to develop new compounds based on (E)-[2-(2-ethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(2-methylpropoxy)phenyl]methanolate that have improved antitumor activity or other beneficial properties.

Synthesis Methods

(E)-[2-(2-ethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(2-methylpropoxy)phenyl]methanolate can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the synthesis of 2-(2-ethoxyphenyl)acetic acid, which is then converted to the corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with pyridine-3-carboxaldehyde to form the pyridinium-3-ylmethyl ester. The resulting ester is then reacted with the pyrrolidine-3-carboxylic acid to form the pyrrolidine-based molecule. Finally, this molecule is reacted with 4-(2-methylpropoxy)benzaldehyde to form the (E)-[2-(2-ethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(2-methylpropoxy)phenyl]methanolate compound.

properties

Product Name

(E)-[2-(2-ethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(2-methylpropoxy)phenyl]methanolate

Molecular Formula

C29H30N2O5

Molecular Weight

486.6 g/mol

IUPAC Name

(E)-[2-(2-ethoxyphenyl)-4,5-dioxo-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]-[4-(2-methylpropoxy)phenyl]methanolate

InChI

InChI=1S/C29H30N2O5/c1-4-35-24-10-6-5-9-23(24)26-25(27(32)21-11-13-22(14-12-21)36-18-19(2)3)28(33)29(34)31(26)17-20-8-7-15-30-16-20/h5-16,19,26,32H,4,17-18H2,1-3H3/b27-25+

InChI Key

QLSPOTIPGMHNNZ-IMVLJIQESA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2/C(=C(/C3=CC=C(C=C3)OCC(C)C)\[O-])/C(=O)C(=O)N2CC4=C[NH+]=CC=C4

SMILES

CCOC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)OCC(C)C)O)C(=O)C(=O)N2CC4=CN=CC=C4

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)OCC(C)C)[O-])C(=O)C(=O)N2CC4=C[NH+]=CC=C4

Origin of Product

United States

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